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molecular formula C11H7Cl2F3N2O3S B8587692 1-Methyl-3-(trifluoromethyl)pyrazol-5-yl 2,4-dichlorobenzenesulfonate

1-Methyl-3-(trifluoromethyl)pyrazol-5-yl 2,4-dichlorobenzenesulfonate

Cat. No. B8587692
M. Wt: 375.2 g/mol
InChI Key: WSKVFFVAWQDHDA-UHFFFAOYSA-N
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Patent
US06506784B1

Procedure details

2,4-Dichlorobenzenesulfonyl chloride (245 mg, 1.0 mmol) was added in portions to an ice-cold solution of 1-methyl-3-(trifluoromethyl)pyrazol-5-ol (166 mg, 1.0 mmol) in anhydrous pyridine (5 mL). The resulting solution was stirred at room temperature overnight, and poured onto ice-water. The mixture obtained is stirred for 1 h, and the precipitate formed filtered, yielding 244 mg (65% yield) of the desired product. NMR (δ, CDCl3): 8.0 (1H, d, J=8.5 Hz); 7.65 (1H, d, J=2.1 Hz); 7.4 (1H, dd, J=8.5; 2.1 Hz); 6.1 (1H, s); 3.9 (s, 3H).
Quantity
245 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9](Cl)(=[O:11])=[O:10].[CH3:13][N:14]1[C:18]([OH:19])=[CH:17][C:16]([C:20]([F:23])([F:22])[F:21])=[N:15]1>N1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[S:9]([O:19][C:18]1[N:14]([CH3:13])[N:15]=[C:16]([C:20]([F:21])([F:22])[F:23])[CH:17]=1)(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
166 mg
Type
reactant
Smiles
CN1N=C(C=C1O)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice-water
CUSTOM
Type
CUSTOM
Details
The mixture obtained
STIRRING
Type
STIRRING
Details
is stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)S(=O)(=O)OC1=CC(=NN1C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 244 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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